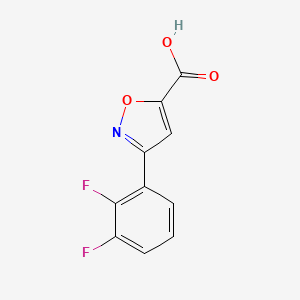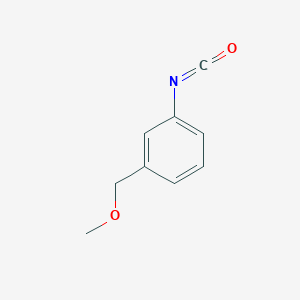
1-Isocyanato-3-(methoxymethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isocyanato-3-(methoxymethyl)benzene is an organic compound with the molecular formula C9H9NO2 It is characterized by the presence of an isocyanate group (-N=C=O) attached to a benzene ring, which also bears a methoxymethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Isocyanato-3-(methoxymethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 3-(methoxymethyl)aniline with phosgene (COCl2) under controlled conditions. The reaction typically proceeds as follows: [ \text{3-(Methoxymethyl)aniline} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrochloric acid} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of safer and more efficient reagents, such as diphosgene or triphosgene, which are solid and easier to handle compared to phosgene gas. The reaction is typically carried out in an inert solvent like dichloromethane, under anhydrous conditions, and at low temperatures to control the exothermic nature of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isocyanato-3-(methoxymethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group reacts with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Substitution Reactions: The methoxymethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Thiols: React with the isocyanate group to form thiocarbamates.
Major Products:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Applications De Recherche Scientifique
1-Isocyanato-3-(methoxymethyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: Employed in the production of polymers and resins, where the isocyanate group reacts with polyols to form polyurethanes.
Bioconjugation: Utilized in the modification of biomolecules, where the isocyanate group reacts with amine groups on proteins or peptides to form stable urea linkages.
Mécanisme D'action
The reactivity of 1-Isocyanato-3-(methoxymethyl)benzene is primarily due to the electrophilic nature of the isocyanate group. This group readily reacts with nucleophiles, leading to the formation of various derivatives. The methoxymethyl group can also participate in reactions, although it is less reactive compared to the isocyanate group. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparaison Avec Des Composés Similaires
1-Isocyanato-3-(methoxymethyl)benzene can be compared to other isocyanate-containing compounds, such as:
1-Isocyanato-3-methylbenzene: Similar structure but lacks the methoxymethyl group, leading to different reactivity and applications.
1-Isocyanato-4-methoxybenzene: Contains a methoxy group instead of a methoxymethyl group, resulting in different chemical properties and reactivity.
Uniqueness: The presence of both the isocyanate and methoxymethyl groups in this compound provides a unique combination of reactivity and functionality, making it a valuable compound in various chemical and industrial applications.
Propriétés
Formule moléculaire |
C9H9NO2 |
|---|---|
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
1-isocyanato-3-(methoxymethyl)benzene |
InChI |
InChI=1S/C9H9NO2/c1-12-6-8-3-2-4-9(5-8)10-7-11/h2-5H,6H2,1H3 |
Clé InChI |
SVJGMWPHRVMZTD-UHFFFAOYSA-N |
SMILES canonique |
COCC1=CC(=CC=C1)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-methyl-2-[2-(trimethylsilyl)ethynyl]-1H-1,3-benzodiazole](/img/structure/B13522612.png)
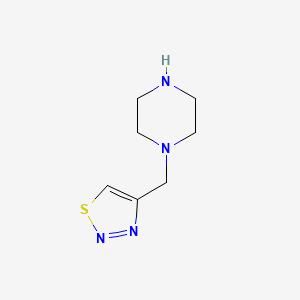
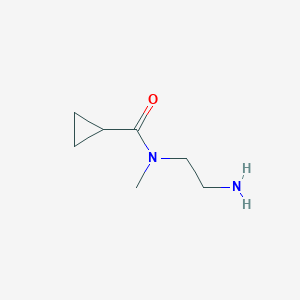
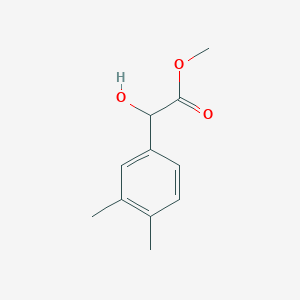

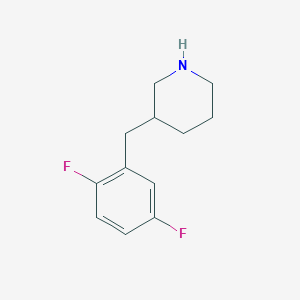
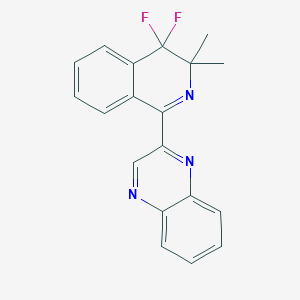
![3,5-Dimethyl-4-[(oxiran-2-yl)methoxy]benzonitrile](/img/structure/B13522655.png)
![Tert-butyl7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B13522659.png)

![4-[(3H-diazirin-3-yl)methyl]phenol](/img/structure/B13522675.png)
![1,8-Dioxaspiro[5.5]undecan-4-amine](/img/structure/B13522692.png)
